3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
The compound 3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide features a benzamide scaffold substituted with 3,4-difluoro groups, linked to a 1-methyl-2-oxo-pyrrolo[3,2,1-ij]quinoline moiety. This structure combines fluorinated aromaticity with a rigid heterocyclic system, which may enhance metabolic stability and target binding in pharmaceutical applications .
Properties
IUPAC Name |
3,4-difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c1-10-14-9-13(7-11-3-2-6-23(17(11)14)19(10)25)22-18(24)12-4-5-15(20)16(21)8-12/h4-5,7-10H,2-3,6H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXWIVKKSWVVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrroloquinoline backbone.
- Difluoro substitution at the 3 and 4 positions of the benzamide moiety.
- A methyl group attached to the nitrogen atom in the pyrrole ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of anticoagulant properties.
Anticoagulant Activity
Recent studies have highlighted the compound's potential as an inhibitor of coagulation factors Xa and XIa. The structure–activity relationship (SAR) analysis suggests that modifications in the pyrroloquinoline framework can significantly influence its inhibitory potency.
Table 1: Inhibitory Potency Against Coagulation Factors
| Compound | Target Factor | IC50 (µM) |
|---|---|---|
| Compound A | Factor Xa | 3.68 |
| Compound B | Factor XIa | 2.00 |
| 3,4-Difluoro-N-(1-methyl-2-oxo...) | Factor Xa & XIa | TBD |
Note: TBD indicates that further studies are required to ascertain specific IC50 values for this compound.
The mechanism by which 3,4-difluoro-N-(1-methyl-2-oxo...) exerts its anticoagulant effect involves competitive inhibition of the active sites of coagulation factors. Docking studies have shown favorable binding interactions with critical residues within these proteins.
Case Studies
- In Vitro Testing : A study conducted by Novichikhina et al. demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibited significant anticoagulant activity through in vitro assays. The findings indicated that specific structural modifications could enhance activity against both factor Xa and factor XIa .
- SAR Analysis : The SAR investigations revealed that substituents at the C6 and C8 positions of the tetrahydropyrroloquinoline moiety play a crucial role in modulating biological activity. Compounds with electron-donating groups showed improved potency compared to their counterparts .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Substituent Effects
Key Observations :
- Core Flexibility: The pyrroloquinolinone moiety in the target compound introduces conformational rigidity, which may improve selectivity compared to flexible quinoline-based analogs (e.g., 1a in ) .
- Biological Relevance : Fluorinated analogs (target, ) are often prioritized in drug discovery for their metabolic stability and membrane permeability .
Insights :
- Catalytic Systems: Palladium and copper-mediated couplings are prevalent for benzamide-quinoline/pyrroloquinolinone systems, with yields >60% achievable under optimized conditions .
Physicochemical and Spectroscopic Properties
Table 3: NMR Chemical Shift Comparisons (Selected Protons)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
